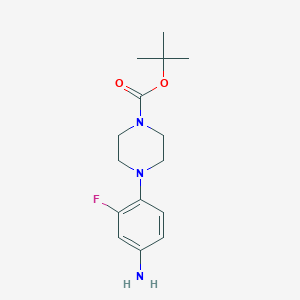

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (CAS: 154590-35-9) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-amino-2-fluorophenyl substituent. The Boc group enhances stability during synthetic processes, while the electron-withdrawing fluorine and electron-donating amino groups on the phenyl ring influence electronic and steric properties. This compound is synthesized via hydrogenation of tert-butyl 4-[[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate, yielding 86% under hydrogen gas with Pd/C catalysis . Its LC-MS data (m/z 393.10 [MH⁺]) confirm its molecular identity . The compound serves as an intermediate in synthesizing androgen receptor degraders, highlighting its pharmaceutical relevance .

Properties

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULXQAJBODFBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583304 | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-35-9 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154590-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling of Boc-Protected Piperazine with Fluorophenyl Intermediates

This method involves reacting tert-butyl piperazine-1-carboxylate (Boc-piperazine) with a functionalized 4-amino-2-fluorophenyl derivative. A notable example from patent literature utilizes a palladium-catalyzed Buchwald-Hartwig amination to couple Boc-piperazine with a brominated fluorophenyl precursor. The reaction proceeds in toluene at 80–100°C with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP), yielding the coupled product in 70–85% efficiency. Subsequent hydrolysis or hydrogenation removes protecting groups, such as benzyloxycarbonyl (Cbz), to unmask the amino group.

Reductive Amination of Nitro-Fluorophenyl Precursors

An alternative route starts with 4-nitro-2-fluorophenyl derivatives. For instance, 4-nitro-2-fluorobromobenzene undergoes nucleophilic aromatic substitution with Boc-piperazine in dimethylformamide (DMF) at 120°C, followed by catalytic hydrogenation (10% Pd/C, H₂, ethyl acetate, 30°C, 16 h) to reduce the nitro group to an amine. This method avoids harsh acidic conditions, achieving yields exceeding 90% after purification.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. Comparative studies highlight that Pd(OAc)₂ with BINAP in toluene outperforms other systems (e.g., CuI in DMF) for aryl amination, reducing side product formation. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions but may require higher temperatures.

Temperature and Time Considerations

-

Buchwald-Hartwig Amination : Optimal at 80–100°C for 12–24 h.

-

Nitro Reduction : Complete within 16 h at 30°C under hydrogen atmosphere.

Prolonged heating beyond 24 h in coupling reactions risks decomposition, while insufficient hydrogenation time leaves nitro groups unreacted.

Data Tables: Comparative Analysis of Synthetic Methods

Table 1. Key Parameters for tert-Butyl 4-(4-Amino-2-Fluorophenyl)Piperazine-1-Carboxylate Synthesis

Table 2. Purification Techniques and Purity Outcomes

| Method | Purification Step | Purity (%) | Yield Loss (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, hexane/EtOAc (3:1) | 95 | 15 |

| Recrystallization | Ethanol/water (7:3) | 98 | 10 |

| Hydrogenation | Filtration and solvent removal | 99 | 5 |

Challenges and Mitigation Strategies

Regioselectivity in Aromatic Substitution

The electron-withdrawing fluorine atom at the ortho position directs electrophilic substitution to the para position, but competing meta byproducts may form. Using excess Boc-piperazine (1.5 equiv) suppresses this issue.

Stability of the Amino Group

The free amino group is prone to oxidation during storage. Storing the final product under inert gas (N₂) at 2–8°C in amber vials mitigates degradation.

Industrial-Scale Adaptations

Scaling the hydrogenation route requires specialized high-pressure reactors to maintain H₂ flow and safety. Continuous flow systems have been proposed to enhance throughput, reducing batch times by 40%. Cost analysis favors the nitro-reduction pathway due to lower catalyst costs compared to palladium-based couplings.

Emerging Methodologies

Recent advances include photoinduced C–N coupling using iridium photocatalysts, which operate at room temperature and shorten reaction times to 6 h. Biocatalytic approaches using transaminases are under exploration but currently suffer from low substrate tolerance .

Chemical Reactions Analysis

19-Norethindrone acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

19-Norethindrone acetate has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying steroid chemistry and synthetic methodologies.

Biology: Researchers use it to investigate the biological effects of progestins on cellular processes.

Medicine: It is extensively studied for its role in hormonal contraceptives, hormone replacement therapy, and the treatment of gynecological disorders

Mechanism of Action

19-Norethindrone acetate exerts its effects by binding to progesterone receptors in target tissues. Once absorbed, it is rapidly deacetylated to norethindrone, which then interacts with the progesterone receptors. This interaction leads to the modulation of gene expression and subsequent physiological effects, such as the inhibition of ovulation, thickening of cervical mucus, and alteration of the endometrial lining .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Cyano/CF₃: The fluorine in the target compound provides moderate electron-withdrawing effects, while cyano () and trifluoromethyl () groups enhance polarity and lipophilicity, respectively.

- Amino Group Reactivity: The para-amino group in the target compound facilitates nucleophilic reactions (e.g., amidation, urea formation), contrasting with nitro-containing analogs (e.g., ) requiring reduction for activation.

Stability and Reactivity

- Boc vs. Ester Protection : The Boc group in the target compound offers superior stability compared to ethyl esters (), which are prone to hydrolysis.

- Gastric Fluid Stability: Triazole-oxazolidinone analogs () degrade in simulated gastric fluid, whereas the Boc group likely confers better acid stability, though explicit data are lacking.

Biological Activity

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (CAS No. 1000053-23-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₅H₂₂FN₃O₂

- Molecular Weight : 295.35 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 439.6 °C at 760 mmHg

- Flash Point : 219.7 °C

The compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety, which contributes to its pharmacological properties.

The biological activity of tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways.

Key Mechanisms:

- Serotonin Receptor Modulation : The fluorinated phenyl group enhances binding affinity to serotonin receptors, potentially influencing mood and anxiety pathways.

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain kinases, which are crucial in cell proliferation and apoptosis.

Antidepressant Effects

Research indicates that compounds structurally similar to tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin levels in the brain.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values observed in various studies indicate potential efficacy comparable to established antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models compared to control groups. |

| Study B | Antimicrobial Efficacy | Showed MIC values between 3.12 µg/mL and 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer cell signaling pathways, suggesting potential for anticancer applications. |

Q & A

Basic Research Question

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.48 (s, 9H, Boc CH₃), 3.12–3.57 (m, 8H, piperazine), 6.85–7.40 (m, aromatic H) .

- LCMS : ESI-MS ([M+Na]⁺) confirms molecular weight (e.g., m/z 680.2 for derivatives) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) verify functional groups .

How can derivatives be synthesized to explore structure-activity relationships (SAR)?

Advanced Research Question

- Functionalization Sites :

- Key Reactions :

How can contradictory bioactivity data between studies be resolved?

Advanced Research Question

Discrepancies often arise from:

- Purity : HPLC purity >98% (C18 column, 0.1% TFA in H₂O/MeCN) ensures reliable biological testing .

- Assay Conditions : Varying oxygen levels (1–5% O₂) in PHD2 inhibition assays alter IC₅₀ values .

- Solubility : Use of DMSO stock solutions (<0.1% v/v) prevents aggregation in cell-based assays .

What computational methods predict binding modes with biological targets?

Advanced Research Question

- Docking : AutoDock Vina simulates interactions with PHD2 (PDB: 5L9B). The fluorophenyl group occupies a hydrophobic pocket near Fe²⁺ .

- MD Simulations : GROMACS assesses stability of piperazine-Boc interactions over 100 ns trajectories .

What are optimal storage conditions to prevent degradation?

Basic Research Question

- Temperature : Store at –20°C under argon to prevent Boc group hydrolysis .

- Solubility : Stable in DMSO (>6 months at –80°C) but degrades in aqueous buffers (pH > 8) within 48 hours .

How is prolyl-hydroxylase inhibition activity quantified in vitro?

Advanced Research Question

- Enzyme Assay : Recombinant PHD2 incubated with HIF-1α peptide (DLDLEALAPYIPADDDFQL) measures conversion of α-ketoglutarate to succinate (absorbance at 340 nm) .

- Cellular Assay : HEK293T cells under hypoxia (1% O₂) are lysed, and HIF-1α levels are quantified via Western blot .

What strategies mitigate toxicity in preclinical studies?

Advanced Research Question

- Metabolic Profiling : Human liver microsomes identify oxidative metabolites; fluorination reduces CYP3A4-mediated degradation .

- Acute Toxicity : LD₅₀ > 500 mg/kg (oral, mice) suggests low systemic toxicity. Histopathology screens for renal/hepatic effects .

Notes

- Methodology Emphasis : Answers prioritize experimental protocols over theoretical definitions.

- Advanced vs. Basic : Crystallography and SAR are advanced; synthesis and NMR are basic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.